2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
Description
2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid (CAS: 1368757-01-0, Molecular Formula: C₁₀H₈BrNO₃) is a brominated indole derivative characterized by a 2-oxoindoline core with a bromine substituent at position 5 and an acetic acid moiety attached to the indole nitrogen (N1). Its molecular weight is 270.08 g/mol, and its SMILES representation is C1=CC2=C(C=C1Br)C(C(=O)N2)CC(=O)O, reflecting the bromine at C5, the lactam ring (2-oxo-2,3-dihydroindole), and the acetic acid side chain .
The compound’s reactivity is influenced by the electron-withdrawing bromine atom and the acidic carboxylic group, enabling participation in coupling reactions, nucleophilic substitutions, and coordination chemistry . Its crystalline structure has been resolved via X-ray diffraction, confirming the planar indole ring and the spatial orientation of substituents .
Properties
IUPAC Name |
2-(5-bromo-2-oxo-3H-indol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-7-1-2-8-6(3-7)4-9(13)12(8)5-10(14)15/h1-3H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNISCPPITVNTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)N(C1=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid typically involves the bromination of indole derivatives followed by acylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Chemistry
2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, which can lead to the development of novel compounds with specific functional properties.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that indole derivatives can possess significant antimicrobial effects, making them candidates for developing new antibiotics.
- Anticancer Activity: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular pathways.
Medicine
The therapeutic potential of 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is under investigation for treating various diseases. Its ability to interact with biological targets suggests it could play a role in drug development for conditions such as cancer and infections .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique reactivity allows for the creation of specialized polymers and other materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Indole Derivatives
Key Observations :
Substituent Position : The placement of the acetic acid group (N1 vs. C3) significantly impacts solubility and hydrogen-bonding capacity. N1-substituted derivatives like the target compound exhibit higher polarity .
Halogen Effects: Bromine’s electron-withdrawing nature enhances electrophilic aromatic substitution reactivity compared to chlorine or non-halogenated analogs .
Ring Modifications : The presence of a lactam (2-oxo) or diketone (2,3-dioxo) alters tautomerism and conjugation, affecting stability and biological interactions .
Biological Activity
2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, a synthetic compound belonging to the indole family, has garnered attention for its diverse biological activities. The presence of a bromine atom at the 5-position of the indole ring significantly influences its reactivity and biological properties. This article explores the compound's biological activity, including its potential therapeutic applications and mechanisms of action.
- IUPAC Name : 2-(5-bromo-2-oxo-3H-indol-1-yl)acetic acid
- Molecular Formula : C10H8BrNO3
- CAS Number : 1368757-01-0
- Molecular Weight : 284.08 g/mol
The mechanism of action for 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom enhances the compound’s binding affinity to certain enzymes or receptors, influencing various biological pathways. This property is crucial for its potential applications in drug development.
Anticancer Properties
Recent studies have demonstrated that 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 4.5 | Induction of apoptosis via mitochondrial pathway |
| HeLa | 5.0 | Cell cycle arrest at G2/M phase |
| A549 | 6.3 | Inhibition of proliferation through apoptosis |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies reported effective inhibition against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 0.8 µg/mL |
The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Study on Anticancer Efficacy
A study published in ACS Omega focused on the anticancer efficacy of various indole derivatives, including 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid. The results indicated that this compound demonstrated higher cytotoxicity compared to conventional chemotherapeutics like doxorubicin, particularly against breast cancer cell lines (MCF7 and MDA-MB231) .
Study on Antimicrobial Properties
In another investigation, researchers assessed the antimicrobial efficacy of this compound against clinical isolates of pathogens. The study concluded that it effectively inhibited biofilm formation and exhibited bactericidal activity against resistant strains of Staphylococcus aureus .
Q & A
Q. What are the common synthetic routes for preparing 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid?
The synthesis typically involves alkylation or esterification of indole precursors. For example, reacting 5-bromo-2-oxindole with chloroacetic acid derivatives under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF. Temperature control (40–60°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and indole N-H (~3200 cm⁻¹) stretches.
- ¹H/¹³C NMR : Assigns proton environments (e.g., indole protons at δ 6.8–7.5 ppm) and carbon backbone.
- FT-Raman : Confirms vibrational modes of the brominated indole ring (~600–1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₀H₈BrNO₃, ~284.98 g/mol) .
Q. What are the typical purification methods for this compound post-synthesis?
Recrystallization (using ethanol/water or DCM/hexane) is preferred for large-scale purification. For complex mixtures, gradient elution column chromatography (silica gel, 5–10% MeOH in DCM) resolves structurally similar byproducts. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. How can SHELXL be utilized to resolve crystallographic data inconsistencies in this compound’s structure?
SHELXL refines crystal structures by iteratively adjusting atomic coordinates and thermal parameters. For twinned crystals, the TWIN command in SHELXL models overlapping lattices. Hydrogen bonding networks (e.g., O–H···O interactions) are validated using DFIX restraints. Residual density maps (e.g., peaks >1 e⁻/ų) indicate disordered solvent or missing atoms, resolved via PART instructions .
Q. What computational approaches are recommended for modeling the electronic properties of this compound?
Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates:
Q. How to address discrepancies in NMR data between theoretical predictions and experimental results?
Discrepancies arise from solvent effects (e.g., DMSO vs. CDCl₃) or dynamic processes (e.g., keto-enol tautomerism). Use:
Q. What are the challenges in determining the crystal structure using X-ray diffraction?
Challenges include:
- Crystal Twinning : Mitigated via SHELXL’s twin refinement or data collection at higher resolution (≤0.8 Å).
- Disordered Solvent : Modeled using SQUEEZE (PLATON) to subtract electron density.
- Weak Diffraction : Optimize crystal growth via slow evaporation (e.g., ethyl acetate/hexane) or seeding .
Q. What strategies are employed to evaluate the bioactivity of this compound against specific biological targets?
- In Silico Docking (AutoDock Vina) : Screens binding affinity to targets (e.g., HIV integrase in ).
- In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MTT assay) or enzyme inhibition (e.g., fluorescence-based kinetics).
- SAR Studies : Modify the bromine or oxoacetic acid group to correlate structure with activity .
Q. What mechanistic insights are critical for optimizing the synthesis yield?
Key factors:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
